2-(Bromomethyl)-7-methoxynaphthalene CAS number
2-(Bromomethyl)-7-methoxynaphthalene CAS number
An In-depth Technical Guide to 2-(Bromomethyl)-7-methoxynaphthalene
Abstract
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-7-methoxynaphthalene (CAS No. 103143-23-3), a functionalized naphthalene derivative of significant interest to researchers in organic synthesis and medicinal chemistry. While specific experimental data for this particular isomer is less prevalent in publicly available literature compared to its 6-methoxy counterpart, this document synthesizes available information and provides expert-driven, field-proven insights into its synthesis, characterization, reactivity, and applications. By drawing upon established principles of organic chemistry and analogous well-documented compounds, this guide serves as an essential resource for scientists and drug development professionals seeking to leverage the unique properties of this versatile building block.
Introduction and Physicochemical Profile
2-(Bromomethyl)-7-methoxynaphthalene belongs to the class of substituted naphthalenes, a scaffold that is a cornerstone in drug discovery and materials science.[1] The molecule's architecture, featuring a naphthalene core, a reactive benzylic bromide at the 2-position, and an electron-donating methoxy group at the 7-position, makes it a potent electrophilic intermediate for a variety of synthetic transformations. The benzylic bromide is an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions, which is the primary basis of its utility as a synthetic building block.
Physicochemical Data
A summary of the key physicochemical properties for 2-(Bromomethyl)-7-methoxynaphthalene is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 103143-23-3 | [2] |
| Molecular Formula | C₁₂H₁₁BrO | [2] |
| Molecular Weight | 251.12 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| Purity | ≥95% (typical commercial grade) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| InChI Code | 1S/C12H11BrO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8H2,1H3 | [2] |
| InChI Key | OUUFWZKNTSSFAO-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The precursor, 2-methyl-7-methoxynaphthalene, can be synthesized from 7-methoxy-2-naphthol, which in turn can be prepared via several established routes in naphthalene chemistry. The methylation of the hydroxyl group of a naphthol is a standard Williamson ether synthesis.[4][5][6]
Proposed Synthetic Pathway
The proposed synthesis follows a two-step logic: the methylation of 7-methoxy-2-naphthol (if starting from this precursor) followed by a selective free-radical bromination of the methyl group.
Caption: Proposed synthesis of 2-(Bromomethyl)-7-methoxynaphthalene.
Experimental Protocol: Free-Radical Bromination
This protocol is adapted from the successful synthesis of 2-(Bromomethyl)-6-methoxynaphthalene and is expected to yield the target compound with high efficiency.[7]
Materials:
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2-Methyl-7-methoxynaphthalene
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N-Bromosuccinimide (NBS)
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Azoisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Dry Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
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Toluene
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Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-7-methoxynaphthalene (1.0 eq) in dry carbon tetrachloride.
-
Initiation: Add a catalytic amount of AIBN or BPO (e.g., 0.02 eq) to the solution.
-
Bromination: Add N-bromosuccinimide (1.1 eq) to the mixture. Heat the reaction to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl₄.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude solid in toluene.
-
Washing: Wash the toluene solution with saturated sodium bicarbonate solution (2 x volume) and then with water (1 x volume) to remove any remaining acidic impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-(Bromomethyl)-7-methoxynaphthalene.
-
Recrystallization: The product can be further purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of hexanes and ethyl acetate.
Spectroscopic Characterization
While specific, verified spectra for 2-(Bromomethyl)-7-methoxynaphthalene are not readily found in spectral databases, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds like 2-(Bromomethyl)naphthalene.[8][9][10]
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | * Aromatic Protons (Ar-H): Multiple signals expected in the range of δ 7.0-8.0 ppm. The presence of the methoxy group will influence the chemical shifts of adjacent protons. * Bromomethyl Protons (-CH₂Br): A characteristic singlet at approximately δ 4.5-4.8 ppm. * Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm. |
| ¹³C NMR | * Aromatic Carbons: Multiple signals between δ 105-160 ppm. The carbon attached to the methoxy group (C7) will be significantly shielded (lower ppm), while the carbon attached to the bromomethyl group (C2) and the ipso-carbons of the naphthalene ring will have distinct shifts. * Bromomethyl Carbon (-CH₂Br): A signal expected around δ 33-35 ppm. * Methoxy Carbon (-OCH₃): A signal around δ 55 ppm. |
| Mass Spec. (EI) | * Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 250 and 252. * Major Fragment: Loss of the bromine atom to give a stable naphthylmethyl carbocation [M-Br]⁺ at m/z 171. |
| Infrared (IR) | * C-H stretch (aromatic): ~3050 cm⁻¹ * C-H stretch (aliphatic): ~2950 cm⁻¹ * C=C stretch (aromatic): ~1600, 1500 cm⁻¹ * C-O stretch (ether): ~1250 cm⁻¹ (asymmetric), ~1030 cm⁻¹ (symmetric) * C-Br stretch: ~650 cm⁻¹ |
General Protocols for Spectroscopic Analysis
The following are standard, field-proven protocols for acquiring spectroscopic data for compounds such as 2-(Bromomethyl)-7-methoxynaphthalene.[8]
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample into a mass spectrometer with an electron ionization (EI) source.
-
Infrared Spectroscopy: For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
Reactivity and Applications in Drug Development
The synthetic utility of 2-(Bromomethyl)-7-methoxynaphthalene is primarily dictated by the reactivity of the benzylic bromide. This functional group makes the molecule an excellent electrophile for SN2 reactions with a wide range of nucleophiles.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 2-(Bromomethyl)-7-methoxynaphthalene | 103143-23-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum [chemicalbook.com]
- 10. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR [m.chemicalbook.com]
